![molecular formula C15H22N2O2 B12615057 3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine CAS No. 917885-68-8](/img/structure/B12615057.png)
3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine is an organic compound that features a pyridine ring substituted with a 2,2,6,6-tetramethylpiperidin-1-yl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine typically involves the reaction of pyridine derivatives with 2,2,6,6-tetramethylpiperidin-1-yl reagents. One common method starts with the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the intermediate triacetone amine. This intermediate is then reacted with pyridine derivatives under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through column chromatography, and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The pyridine ring allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodobenzene diacetate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine involves its ability to act as a stable free radical. This property allows it to participate in various redox reactions, where it can either donate or accept electrons. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its radical center, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to the compound, known for its use as a hindered base.
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: Another related compound, commonly used as a stable free radical in organic synthesis.
Uniqueness
3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine is unique due to its combination of a pyridine ring with a stable radical group. This structure imparts both stability and reactivity, making it suitable for a wide range of applications that similar compounds may not be able to achieve .
Properties
CAS No. |
917885-68-8 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-1-yl) pyridine-3-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2)8-6-9-15(3,4)17(14)19-13(18)12-7-5-10-16-11-12/h5,7,10-11H,6,8-9H2,1-4H3 |
InChI Key |
MFYVKCRJVPNIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1OC(=O)C2=CN=CC=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)
![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)

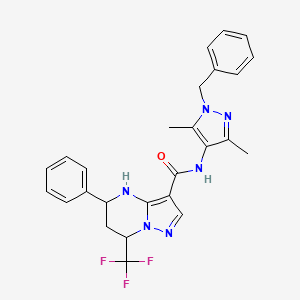

![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)
![Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane](/img/structure/B12615012.png)


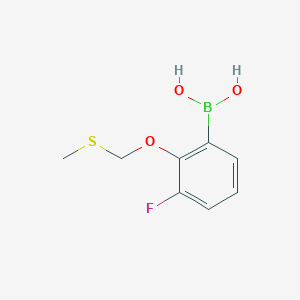
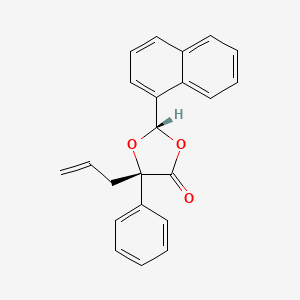
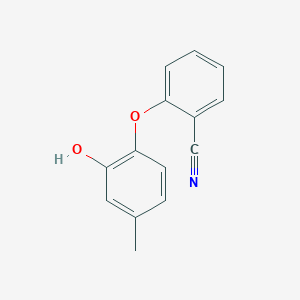
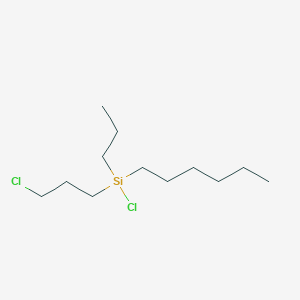
![1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12615054.png)
